Ethyl 5-bromo-2,3-difluorobenzoate

Description

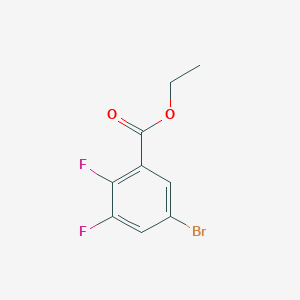

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFCFSFNZQGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675233 | |

| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-10-2 | |

| Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the molecular properties, a plausible synthetic route, and potential applications of this compound for researchers in the pharmaceutical sciences.

Physicochemical Properties

The exact physicochemical properties of this compound are not widely reported in commercial catalogs, suggesting it is a compound that typically requires custom synthesis for research purposes. However, based on its structure, we can predict its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrF₂O₂ | Calculated |

| Molecular Weight | 265.05 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Analogy to similar compounds |

Synthesis of this compound

A likely synthetic pathway for this compound involves a two-step process starting from the corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid.

-

Bromination of 2,3-difluorobenzoic acid: The synthesis of the precursor, 5-bromo-2,3-difluorobenzoic acid, can be achieved through electrophilic bromination of 2,3-difluorobenzoic acid. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid.

-

Esterification: The resulting 5-bromo-2,3-difluorobenzoic acid can then be converted to its ethyl ester via a standard esterification reaction. A common method is the Fischer esterification, which involves refluxing the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 5-bromo-2,3-difluorobenzoic acid

-

To a stirred solution of 2,3-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum to yield 5-bromo-2,3-difluorobenzoic acid.

Part B: Synthesis of this compound

-

Suspend 5-bromo-2,3-difluorobenzoic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Applications in Drug Development

Halogenated benzoic acids and their esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The core phenyl ring can be further functionalized at the bromine position via Suzuki, Stille, or other cross-coupling reactions to introduce diverse substituents. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

-

Modulation of Physicochemical Properties: The two fluorine atoms can significantly influence the electronic properties of the molecule, as well as its lipophilicity and metabolic stability. Strategic incorporation of this moiety into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic profiles.

-

Precursor to Complex Heterocycles: This compound can serve as a precursor for the synthesis of more complex heterocyclic systems that are often found in the core structures of modern drugs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds such as brominated and fluorinated benzoic acids are known to be irritants.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable, albeit not commonly cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through standard organic chemistry transformations. The unique combination of bromo and difluoro substituents on the aromatic ring provides a powerful tool for chemists to design and synthesize novel compounds with potentially enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this versatile chemical intermediate in their drug development programs.

References

- Due to the specific nature of this compound, direct literature references are not readily available.

An In-Depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate for Researchers and Drug Development Professionals

Introduction

Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable synthon for the introduction of fluorinated moieties into complex molecules. The presence of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers a detailed exploration of the chemical characteristics and practical applications of this versatile compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1260677-99-3 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [2] |

| Molecular Weight | 265.05 g/mol | [2] |

| Appearance | Likely a solid or liquid | Inferred |

| Purity | Typically ≥95% | [2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm) and two aromatic protons. The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, and the six aromatic carbons. The carbon signals in the aromatic region will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will be crucial for confirming the substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group and other fragments from the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), as well as C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-Br stretching vibrations (in the fingerprint region).

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 5-bromo-2,3-difluorobenzoic acid, followed by its esterification.

Synthesis of 5-bromo-2,3-difluorobenzoic Acid

The precursor, 5-bromo-2,3-difluorobenzoic acid (CAS: 887585-64-0), is a key intermediate.[3] While a specific protocol for its synthesis was not found in the provided search results, a general approach would involve the bromination of 2,3-difluorobenzoic acid.

Conceptual Workflow for Synthesis of the Precursor:

Figure 1. Conceptual workflow for the synthesis of the carboxylic acid precursor.

Esterification of 5-bromo-2,3-difluorobenzoic Acid

The final step is the conversion of the carboxylic acid to its ethyl ester. Several standard esterification methods can be employed.

This classical method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The reaction is typically heated to reflux to drive the equilibrium towards the product.[6][7]

Detailed Protocol for Fischer-Speier Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.[5]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

-

Reflux: Heating the reaction increases the reaction rate and helps to achieve equilibrium faster.

For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]

Conceptual Workflow for Steglich Esterification:

Figure 2. Conceptual workflow for the Steglich esterification.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine and fluorine substituents on the aromatic ring.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[9][10] This is a powerful method for synthesizing biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.[11][12] This is a key transformation in the synthesis of many pharmaceuticals.

General Scheme for Cross-Coupling Reactions:

Figure 3. Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the two fluorine atoms and the ester group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile. The position of substitution will be directed by the combined electronic effects of the substituents.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data for this compound is not available, data for related compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[13]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the fluorinated and brominated benzene ring make this compound a valuable building block in the synthesis of novel bioactive molecules. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, and can also influence the pKa and lipophilicity of a molecule, thereby improving its pharmacokinetic profile. The bromine atom provides a versatile point of attachment for further molecular elaboration through cross-coupling reactions. This compound and its derivatives have potential applications in the development of new herbicides, fungicides, and insecticides.[13]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic transformations, and its reactivity, particularly at the bromine position, allows for a wide range of further functionalization. A thorough understanding of its chemical properties and safe handling procedures is essential for its effective utilization in research and development.

References

-

Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminothiophene dihydrochloride, 99%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.

-

National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

-

YouTube. (2020, September 9). Suzuki reaction example. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

-

ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2, 3-difluorobenzoic acid, min 97%, 1 gram. Retrieved from [Link]

Sources

- 1. 2701640-46-0|Ethyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 612835-53-7|Ethyl 5-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-bromo-2,3-difluorobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts distinct electronic and lipophilic properties that are advantageous in the design of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering a robust framework for its characterization.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic signatures. The molecule consists of a benzene ring substituted with a bromo group, two fluoro groups, and an ethyl ester moiety. The relative positions of these substituents are critical in determining the electronic environment of each atom and, consequently, their spectroscopic behavior.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 1H | Ar-H |

| ~7.4 - 7.2 | m | 1H | Ar-H |

| 4.41 | q | 2H | -O-CH₂ -CH₃ |

| 1.40 | t | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons and the two sets of protons in the ethyl group.

-

Aromatic Protons: The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern of the benzene ring. They are expected to appear as multiplets in the downfield region of the spectrum (typically between 7.0 and 8.0 ppm) due to coupling with each other and with the fluorine atoms. The electron-withdrawing effects of the halogens and the ester group will deshield these protons.

-

Ethyl Group Protons: The ethyl group gives rise to a quartet and a triplet. The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom, which deshields them, causing their signal to appear as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-O-CH₂-CH₃ ) are further from the electronegative oxygen and appear as a triplet around 1.4 ppm, resulting from coupling with the two methylene protons. This characteristic ethyl pattern is a key identifier.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O (Ester) |

| ~150 - 110 | Ar-C |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum is predicted to show several signals corresponding to the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically around 164 ppm.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the region of 110-150 ppm. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms will exhibit large C-F coupling constants, which can be observed in a coupled spectrum. The carbon attached to the bromine will also have a characteristic chemical shift.

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is deshielded by the adjacent oxygen and is expected around 62 ppm. The terminal methyl carbon (-O-CH₂-CH₃ ) is the most shielded carbon and will appear at the upfield end of the spectrum, around 14 ppm. This is consistent with data for similar ethyl esters.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol

The IR spectrum can be obtained using a neat sample (if liquid) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet (if solid). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Weak-Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 - 1000 | Strong | C-F stretch |

| Below 800 | Medium-Strong | C-Br stretch |

Interpretation and Rationale

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and C-O bonds of the ester group, as well as the C-F bonds.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretch of the ester.

-

C-H Stretches: Weaker bands for aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-F and C-Br Stretches: Strong absorptions for the C-F bonds are expected in the 1100-1000 cm⁻¹ region. The C-Br stretch will appear at lower wavenumbers, typically below 800 cm⁻¹. The presence and position of these bands are crucial for confirming the halogenation pattern.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 264/266 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 219/221 | Loss of -OCH₂CH₃ (ethoxy group) |

| 185/187 | Loss of -COOCH₂CH₃ (ethyl ester group) |

| 157/159 | Loss of Br |

Interpretation and Rationale

-

Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, at m/z 264 and 266. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule. The molecular weight of this compound is approximately 265.04 g/mol .

-

Fragmentation Pattern: The molecule will fragment in a predictable manner under EI conditions. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 219/221, and the loss of the entire ethyl ester group (-COOCH₂CH₃) to yield a fragment at m/z 185/187. The loss of the bromine atom would result in a fragment at m/z 157.

Workflow for Spectroscopic Analysis

The following workflow outlines a systematic approach to the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural elucidation and purity assessment of this compound. Each technique offers complementary information that, when considered together, allows for a high degree of confidence in the assigned structure. This guide serves as a valuable resource for scientists and researchers working with this and related halogenated aromatic compounds, facilitating efficient and accurate characterization.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Mercier, S. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9476–9481. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Measurement of a Halogen Bond Energy | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl bromodifluoroacetate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. PubChem. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Retrieved from [Link]

-

National Institutes of Health. (2019). Spectroscopic Measurement of a Halogen Bond Energy. PubMed. Retrieved from [Link]

-

American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

American Chemical Society. (n.d.). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

National Institutes of Health. (n.d.). Ethyl 3-bromobenzoate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Ethyl 5-bromo-2,3-difluorobenzoate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-bromo-2,3-difluorobenzoate, a halogenated aromatic ester, represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Its multifaceted structure, featuring a bromine atom, two fluorine atoms, and an ethyl ester group, presents a unique and informative fragmentation pattern in mass spectrometry. This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization. By dissecting its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document aims to equip the reader with the foundational knowledge to interpret and predict the mass spectra of this and structurally related molecules.

The principles of mass spectrometry are founded on the generation of gas-phase ions from a sample, their separation based on their mass-to-charge ratio (m/z), and their subsequent detection. The fragmentation of these ions within the mass spectrometer provides a molecular fingerprint, offering invaluable insights into the compound's structure. For a molecule like this compound, understanding these fragmentation patterns is not merely an academic exercise but a critical step in confirming its identity, assessing its purity, and tracking its transformation in chemical reactions.

Predicted Mass Spectrometry Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily found, its fragmentation can be confidently predicted by dissecting the known fragmentation patterns of its constituent functional groups: ethyl esters, aromatic rings, and halogen substituents.[1]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is typically rich in fragment ions, providing a detailed structural fingerprint. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1]

The fragmentation of this compound under EI is anticipated to proceed through several key pathways:

-

Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the bond between the carbonyl carbon and the ethoxy group.[1] This results in the formation of a stable acylium ion.

-

Loss of an Ethylene Molecule (CH2=CH2) via McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation of the corresponding carboxylic acid.

-

Loss of a Bromine Atom (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).

-

Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

-

Cleavage of the Ester Group: The entire ester group can be cleaved, leading to the formation of a bromodifluorophenyl radical cation.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

| m/z (79Br / 81Br) | Proposed Fragment Ion | Formation Pathway |

| 264 / 266 | [M]+• | Molecular Ion |

| 219 / 221 | [M - •OCH2CH3]+ | Loss of ethoxy radical |

| 236 / 238 | [M - CH2=CH2]+• | McLafferty Rearrangement |

| 185 / 185 | [M - •Br]+ | Loss of bromine radical |

| 191 / 193 | [M - •OCH2CH3 - CO]+ | Loss of ethoxy radical followed by loss of CO |

| 193 / 195 | [M - COOCH2CH3]+• | Loss of the entire ester group |

Visualizing the EI Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation cascade of this compound.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+.[2] Fragmentation in ESI is usually induced by collision-induced dissociation (CID) in the mass spectrometer (MS/MS). The fragmentation of the protonated molecule is expected to be less extensive than in EI.

For this compound, the protonation is likely to occur at the carbonyl oxygen. The primary fragmentation pathways in positive ion ESI-MS/MS are predicted to be:

-

Loss of an Ethylene Molecule (CH2=CH2): The protonated molecule can readily lose a neutral ethylene molecule, resulting in the formation of the protonated 5-bromo-2,3-difluorobenzoic acid.

-

Loss of Ethanol (CH3CH2OH): A common fragmentation for protonated ethyl esters is the neutral loss of ethanol, leading to the formation of an acylium ion. This is often a dominant fragmentation pathway.

-

Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of ethanol can further lose a molecule of carbon monoxide.

Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion m/z (79Br / 81Br) | Fragment Ion m/z (79Br / 81Br) | Proposed Fragment Ion | Formation Pathway |

| 265 / 267 ([M+H]+) | 237 / 239 | [M+H - CH2=CH2]+ | Loss of ethylene |

| 265 / 267 ([M+H]+) | 219 / 221 | [M+H - CH3CH2OH]+ | Loss of ethanol |

| 219 / 221 | 191 / 193 | [Fragment - CO]+ | Loss of carbon monoxide |

Visualizing the ESI-MS/MS Fragmentation Pathway

The following diagram illustrates the predicted ESI-MS/MS fragmentation of the protonated this compound.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]+.

Experimental Protocol: Mass Spectrometric Analysis

To obtain a mass spectrum of this compound, the following is a generalized experimental protocol.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Dilution: For ESI analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For direct infusion EI, the concentration may need to be adjusted based on the instrument's sensitivity.

Instrumentation and Parameters

For Electron Ionization (EI-MS):

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used for EI analysis of volatile compounds.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

For Electrospray Ionization (ESI-MS):

-

Instrument: A liquid chromatograph-mass spectrometer (LC-MS) or a direct infusion ESI source.

-

LC Conditions (if applicable):

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: m/z 100-500.

-

For MS/MS: Select the precursor ions (m/z 265 and 267) and apply a collision energy of 10-30 eV to induce fragmentation.

-

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups, a detailed and predictive interpretation of its mass spectrum is achievable. The hard ionization of EI is expected to yield a complex fragmentation pattern, revealing the core aromatic structure and the lability of the ester and bromo substituents. Conversely, the soft ionization of ESI, coupled with MS/MS, will likely provide more controlled fragmentation, primarily involving the loss of neutral molecules from the protonated species. This guide serves as a robust framework for researchers to approach the analysis of this and similar halogenated aromatic compounds, enabling confident structural confirmation and characterization in the rigorous environment of pharmaceutical and chemical research.

References

-

Rapid Communications in Mass Spectrometry. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

-

PubChem. 5-Bromo-2,4-difluorobenzoic acid. [Link]

-

mzCloud. Ethyl benzoate. [Link]

-

PubChem. Ethyl benzoate. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

-

ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. [Link]

-

PubChem. Ethyl 2-bromobenzoate. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-bromo-2,3-difluorobenzoate as a Research Chemical

This guide provides a comprehensive technical overview of Ethyl 5-bromo-2,3-difluorobenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific ester, this document synthesizes information from its parent carboxylic acid, closely related analogs, and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound belongs to a class of poly-halogenated benzene derivatives that are of increasing interest in the development of novel therapeutics and functional materials. The strategic placement of bromo and fluoro substituents on the phenyl ring imparts unique physicochemical properties, making it a versatile intermediate for a range of chemical transformations.

The bromine atom serves as a key functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1]. The fluorine atoms, on the other hand, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, a common strategy in modern drug discovery[2]. The ethyl ester moiety provides a stable, yet readily cleavable group, allowing for further derivatization of the carboxylic acid functionality.

This guide will delve into the synthesis, key reactions, and potential applications of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₇BrF₂O₂ | Structural |

| Molecular Weight | 265.05 g/mol | Structural |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar ethyl benzoates |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolation from related halogenated ethyl benzoates |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); Insoluble in water | General properties of organic esters |

| CAS Number | Not readily available in public databases |

Synthesis and Purification

The most logical and common route to this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid.

Synthesis of 5-bromo-2,3-difluorobenzoic acid

The synthesis of the parent acid is a critical first step. While a specific procedure for 5-bromo-2,3-difluorobenzoic acid is not detailed in the provided search results, a general approach involves the bromination of 2,3-difluorobenzoic acid.

Conceptual Workflow for Synthesis of the Precursor Acid

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of "Ethyl 5-bromo-2,3-difluorobenzoate" with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has proven indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction's utility is underscored by its typically mild conditions and tolerance for a wide array of functional groups, which allows for the late-stage introduction of alkynyl moieties into complex molecular architectures.[2]

This guide provides a detailed technical overview and practical protocols for the Sonogashira reaction of Ethyl 5-bromo-2,3-difluorobenzoate with various terminal alkynes. The presence of two electron-withdrawing fluorine atoms and an ester group on the aromatic ring renders this substrate particularly interesting. These substituents activate the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Understanding and controlling the reactivity of such electron-deficient substrates is crucial for the efficient synthesis of novel compounds in drug discovery and materials science.

Reaction Principle and Mechanistic Insights

The Sonogashira coupling proceeds via a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide and the alkyne. The cycle is generally understood to proceed through the following key steps:

-

Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynylated product and regenerate the Pd(0) catalyst.

The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

The presence of electron-withdrawing fluorine atoms on the aryl ring of this compound enhances the electrophilicity of the carbon-bromine bond, thereby facilitating the rate-determining oxidative addition step.

Experimental Protocols

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Ligand (if using a ligand-free Pd source, e.g., PPh₃, XPhos)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including Schlenk flasks or equivalent

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for workup and purification (e.g., diethyl ether, ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for column chromatography)

General Protocol for the Sonogashira Coupling of this compound

This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

-

-

Addition of Solvent and Base:

-

Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

-

Addition of the Terminal Alkyne:

-

Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

-

Reaction Monitoring:

-

The reaction can be stirred at room temperature or heated to a suitable temperature (typically between 40-80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.

-

Copper-Free Sonogashira Protocol

In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can be employed to mitigate this issue.

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with a suitable ligand like XPhos (4 mol%)), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Establish an inert atmosphere as described in the general protocol.

-

-

Addition of Solvent and Alkyne:

-

Add the anhydrous solvent (e.g., Toluene or Dioxane) and the terminal alkyne (1.2 equiv.).

-

-

Reaction and Work-up:

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

-

The work-up and purification procedures are similar to the copper-catalyzed protocol.

-

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table provides a starting point for the optimization of the Sonogashira coupling of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |

| Aryl Halide | This compound | This compound | This compound | The electron-withdrawing nature of the fluoro and ester groups activates the C-Br bond. |

| Alkyne | Phenylacetylene | 1-Hexyne | Trimethylsilylacetylene | The steric and electronic properties of the alkyne can influence reaction rates. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Pd(PPh₃)₂Cl₂ is a common and robust choice. Bulky, electron-rich ligands like XPhos can be beneficial for challenging couplings. |

| Copper Co-catalyst | CuI (4 mol%) | CuI (5 mol%) | None (Copper-free) | Essential for the classical Sonogashira, but can be omitted in some protocols to avoid homocoupling. |

| Base | Triethylamine (2.5 eq) | Diisopropylethylamine (3.0 eq) | Cs₂CO₃ (2.0 eq) | Amine bases act as both a base and a ligand. Inorganic bases are often used in copper-free systems. |

| Solvent | THF | DMF | Toluene | The choice of solvent can affect solubility and reaction temperature. |

| Temperature (°C) | 60 | 70 | 80 | Higher temperatures may be required for less reactive alkynes. |

| Reaction Time (h) | 4 - 8 | 6 - 12 | 12 - 24 | Reaction times will vary depending on the specific substrates and conditions. |

| Typical Yield (%) | 80 - 95 | 75 - 90 | 85 - 98 | Yields are generally high for this activated aryl bromide. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or low conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage. Consider using a more active catalyst/ligand system. |

| Insufficiently inert atmosphere | Ensure the reaction is set up under a rigorously inert atmosphere. Degas the solvent prior to use. | |

| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with copper catalyst | Thoroughly degas the reaction mixture. Consider switching to a copper-free protocol. |

| Decomposition of starting materials or product | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction closely. |

| Difficulty in purification | Formation of byproducts | Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification. |

Product Characterization

The successful synthesis of the desired alkynylated product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and the presence of the alkyne and the difluorinated benzene ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching frequency of the alkyne.

References

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]

-

Tokura, Y., et al. (2024). Pd-catalysed C–H alkynylation of benzophospholes. Chemical Communications, 60, 2792-2795. [Link]

-

Sonogashira reactions of phenylacetylene with arylbromides catalyzed by symmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3g-h. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025). ResearchGate. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]

-

Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

-

Microwave-accelerated Mizoroki-Heck and Sonogashira cross-coupling reactions in water using a heterogeneous palladium(II) precatalyst. (n.d.). Semantic Scholar. [Link]

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.). ResearchGate. [Link]

-

Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.). ResearchGate. [Link]

-

A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. [Link]

-

Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. (n.d.). ResearchGate. [Link]

-

Palladium‐catalyzed C−H difluoroalkylation with ethyl 2‐bromo‐2,3,3,3‐tetrafluoro propanoate. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 5-bromo-2,3-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

Ethyl 5-bromo-2,3-difluorobenzoate is a polyhalogenated aromatic compound of significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring two activating fluorine atoms and a bromine atom suitable for cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate, offering insights into its reactivity, regioselectivity, and practical application in the synthesis of pharmaceutically relevant compounds. We will also draw comparisons with palladium-catalyzed cross-coupling reactions, providing a comprehensive overview of the synthetic strategies available for the functionalization of this important building block.

Understanding the Reactivity of this compound

The reactivity of this compound in nucleophilic aromatic substitution is governed by the electronic effects of its substituents. The ester group at the C1 position is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is a prerequisite for the addition-elimination mechanism of SNAr to occur.[1]

The two fluorine atoms at the C2 and C3 positions further enhance the electrophilicity of the aromatic ring through their strong inductive electron-withdrawing effects. In the context of SNAr, fluorine is often a surprisingly good leaving group, in some cases better than chlorine or bromine. This is because the rate-determining step of the reaction is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond.[2]

The bromine atom at the C5 position, being meta to the activating ester group, is not significantly activated towards SNAr. However, it serves as an excellent handle for orthogonal chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[3]

Regioselectivity in Nucleophilic Aromatic Substitution

The key question when subjecting this compound to SNAr conditions is which of the two fluorine atoms will be displaced. The regiochemical outcome is dictated by the ability of the electron-withdrawing ester group to stabilize the negative charge in the intermediate Meisenheimer complex.

-

Substitution at C2 (ortho): Nucleophilic attack at the C2 position is strongly favored. The negative charge in the resulting Meisenheimer complex can be delocalized onto the carbonyl oxygen of the ester group through resonance, providing significant stabilization.

-

Substitution at C3 (meta): Attack at the C3 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the ester group. This pathway is therefore energetically less favorable.

Therefore, SNAr reactions with a wide range of nucleophiles are expected to proceed with high regioselectivity at the C2 position, displacing the fluorine atom ortho to the ester group.

Caption: Regioselectivity of SNAr on this compound.

Protocols for Nucleophilic Aromatic Substitution Reactions

The following protocols are generalized procedures based on established methods for SNAr reactions on analogous substrates.[4] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-5-bromo-3-fluorobenzoate derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in DMSO or DMF, add the amine nucleophile (1.1-1.5 eq.) followed by the base (2.0 eq.).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2-thioether-5-bromo-3-fluorobenzoate derivatives. Thiols are generally excellent nucleophiles in SNAr reactions.[5]

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the thiol (1.1 eq.) in DMF, add the base (1.2 eq.) at room temperature (if using NaH, cool to 0 °C).

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Orthogonal Strategy: Palladium-Catalyzed Amination

While SNAr reactions selectively functionalize the C2 position, the C-Br bond at the C5 position can be selectively targeted using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6] This provides an orthogonal strategy for the synthesis of disubstituted derivatives.

Protocol 3: Buchwald-Hartwig Amination of the C-Br Bond

This protocol provides a general procedure for the palladium-catalyzed amination of the C-Br bond in the product obtained from an initial SNAr reaction.

Materials:

-

2-substituted-5-bromo-3-fluorobenzoate (from Protocol 1 or 2)

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos or a similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq.).

-

Add the 2-substituted-5-bromo-3-fluorobenzoate (1.0 eq.) and the amine (1.1-1.5 eq.).

-

Add the anhydrous solvent and stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

The following table summarizes the expected reactivity and typical yields for the functionalization of this compound based on analogous systems.

| Reaction Type | Position | Nucleophile/Coupling Partner | Typical Conditions | Expected Yield |

| SNAr | C2-F | Primary/Secondary Amines | K₂CO₃, DMSO, 80-120 °C | Good to Excellent |

| SNAr | C2-F | Thiols | K₂CO₃ or NaH, DMF, RT-80 °C | Excellent |

| Buchwald-Hartwig | C5-Br | Primary/Secondary Amines | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | Good to Excellent |

Workflow and Mechanistic Diagrams

Caption: Synthetic workflow for difunctionalization.

Caption: Generalized SNAr mechanism.

Applications in Drug Discovery

Polyhalogenated aromatic compounds are key building blocks in the synthesis of numerous pharmaceuticals. The ability to selectively introduce different functional groups at specific positions on the aromatic ring is crucial for tuning the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile.

Derivatives of 2,3-difluorobenzoic acid have been incorporated into a range of biologically active molecules, including inhibitors of various enzymes and receptor antagonists. The selective functionalization of this compound allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, the introduction of amine and thioether moieties can modulate the hydrogen bonding capacity and lipophilicity of a molecule, which are critical parameters for drug-receptor interactions and cell membrane permeability.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its predictable regioselectivity in nucleophilic aromatic substitution reactions at the C2 position, combined with the potential for orthogonal functionalization of the C5-bromo position via palladium-catalyzed cross-coupling, provides a powerful platform for the synthesis of complex and diverse molecular scaffolds. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this substrate in their drug discovery and development endeavors.

References

- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(3), 1317-1329.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.

- Wikipedia. (n.d.).

- Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.

- ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. American Chemical Society.

- Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(7), 1164-1168.

- Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17162–17170.

- Wass, D. F., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(22), 5642–5645.

- Chemistry LibreTexts. (2023). 15.

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 5. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Grignard Reaction with Ethyl 5-bromo-2,3-difluorobenzoate

Introduction: Navigating the Challenges of Highly Functionalized Grignard Reagents

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of complex molecules. However, its application to highly functionalized substrates, such as Ethyl 5-bromo-2,3-difluorobenzoate, presents significant challenges that necessitate advanced synthetic strategies. The presence of an ester moiety and two strongly electron-withdrawing fluorine atoms on the aromatic ring introduces a delicate balance of reactivity that must be carefully managed to achieve the desired product in high yield.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reaction with this compound. We will delve into the mechanistic intricacies, explore the rationale behind the choice of advanced protocols, and provide detailed, step-by-step methodologies for the formation of the Grignard reagent and its subsequent reaction with an electrophile.

The primary hurdles in this transformation are twofold:

-

Compatibility with the Ester Functional Group: Grignard reagents are potent nucleophiles that readily react with esters.[1] In a classical Grignard synthesis, the newly formed organomagnesium compound can attack the ester of an unreacted starting material molecule, leading to undesired side products.

-

Influence of Fluorine Substituents: The two fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation can influence the rate of Grignard reagent formation and the stability of the resulting organomagnesium species.

To overcome these obstacles, this guide will focus on two state-of-the-art techniques: the Knochel-type Halogen-Magnesium Exchange using "Turbo-Grignard" reagents and the Low-Temperature Formation with highly activated Rieke® Magnesium. These methods offer superior functional group tolerance and allow for the preparation of the desired Grignard reagent under conditions that minimize side reactions.[2][3][4][5]

Mechanistic Rationale: Taming Reactivity with Modern Methods

The classical approach to Grignard reagent synthesis involves the direct insertion of magnesium metal into a carbon-halogen bond.[6] However, the exothermic nature of this reaction and the high reactivity of the formed Grignard reagent make it unsuitable for substrates like this compound.

The Knochel Halogen-Magnesium Exchange: A Paradigm of Selectivity

The halogen-magnesium exchange reaction, particularly with the use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, has emerged as a superior method for preparing highly functionalized Grignard reagents.[7][8][9] This method allows the formation of the Grignard reagent at low temperatures, where the reactivity of the organomagnesium species is attenuated, thus preventing reaction with the ester group.[2]

The rate of the bromine-magnesium exchange is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring, making this method particularly well-suited for our target substrate.[2] The lithium chloride in the reagent plays a crucial role by breaking down oligomeric Grignard species, leading to more soluble and reactive monomeric species, and by enhancing the rate of the exchange reaction.[10][11]

Low-Temperature Direct Insertion with Rieke® Magnesium

An alternative, powerful approach involves the use of highly activated magnesium, known as Rieke® Magnesium. This form of magnesium is prepared by the reduction of a magnesium salt, resulting in a fine powder with a high surface area and exceptional reactivity.[3][4][5] This enhanced reactivity allows for the oxidative addition to the aryl bromide to occur at very low temperatures (e.g., -78 °C), where the resulting Grignard reagent is stable and does not react with the ester functionality.[3][4][5]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Grignard reaction with this compound. As with any chemical reaction, optimization of parameters may be necessary to achieve the desired outcome for specific applications.

General Considerations and Safety Precautions

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[12] All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using standard Schlenk techniques.

-

Safety: Grignard reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Protocol 1: Knochel-type Halogen-Magnesium Exchange

This protocol utilizes the commercially available i-PrMgCl·LiCl complex for a bromine-magnesium exchange reaction.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 265.04 | 1.0 | 1.0 |

| i-PrMgCl·LiCl (1.3 M in THF) | - | 1.1 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

| Electrophile (e.g., Benzaldehyde) | 106.12 | 1.2 | 1.2 |

| Saturated aqueous NH₄Cl solution | - | - | - |